1-(4-Chloro-benzenesulfonyl)-piperazine
Overview
Description
1-(4-Chloro-benzenesulfonyl)-piperazine is an organic compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine typically involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-benzenesulfonyl)-piperazine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the sulfonyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring would yield nitro derivatives, while nucleophilic substitution could produce various sulfonamide derivatives.
Scientific Research Applications
1-(4-Chloro-benzenesulfonyl)-piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential activity against neurological disorders and cancer.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-benzenesulfonyl)-piperazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with molecular targets such as enzymes or receptors involved in disease pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-benzenesulfonyl)-piperidine: Similar in structure but contains a piperidine ring instead of a piperazine ring.
4-Chloro-benzenesulfonyl chloride: The precursor used in the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine.
1-(4-Methyl-benzenesulfonyl)-piperazine: Contains a methyl group instead of a chlorine atom on the benzene ring.
Uniqueness
This compound is unique due to the presence of both the piperazine ring and the 4-chlorobenzenesulfonyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVKEBVACPUEIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355461 | |
Record name | 1-[(4-chlorophenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24836498 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16017-53-1 | |
Record name | 1-[(4-chlorophenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorobenzenesulfonyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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